molecular formula C14H11N3O2S B601860 Lesinurad Impurity C CAS No. 1038366-57-2

Lesinurad Impurity C

Cat. No.: B601860
CAS No.: 1038366-57-2
M. Wt: 285.33
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Chemical Classification

Lesinurad Impurity C (CAS: 1038366-57-2) is an organic compound classified as a process-related impurity in the synthesis of Lesinurad, a uric acid transporter 1 (URAT1) inhibitor used to treat hyperuricemia and gout. Its molecular formula is $$ \text{C}{14}\text{H}{11}\text{N}3\text{O}2\text{S} $$, with a molecular weight of 285.33 g/mol. Structurally, it features a naphthalene core linked to a triazole ring via a sulfur-containing acetic acid moiety.

Table 1: Key Chemical Properties of this compound

Property Value
Molecular Formula $$ \text{C}{14}\text{H}{11}\text{N}3\text{O}2\text{S} $$
Molecular Weight 285.33 g/mol
IUPAC Name 2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Purity Threshold >95% (typical for reference standards)

The impurity arises during the synthesis of Lesinurad, particularly during cyclopropane ring formation or triazole substitution reactions.

Historical Context in Pharmaceutical Impurity Research

The identification and control of impurities like this compound gained prominence after the International Council for Harmonisation (ICH) introduced guidelines (Q3A, Q3C, M7) to standardize impurity profiling. These guidelines mandate rigorous characterization of impurities exceeding 0.10% concentration thresholds in active pharmaceutical ingredients (APIs). This compound was first documented in 2012 during pharmacokinetic studies of Lesinurad metabolites, highlighting its role as a synthetic intermediate.

Structural Relationship to Lesinurad

This compound shares structural homology with Lesinurad (CAS: 878672-00-5) but lacks the bromine atom and cyclopropane group present in the parent compound.

Table 2: Structural Comparison of Lesinurad and Impurity C

Feature Lesinurad This compound
Molecular Formula $$ \text{C}{17}\text{H}{14}\text{Br}\text{N}3\text{O}2\text{S} $$ $$ \text{C}{14}\text{H}{11}\text{N}3\text{O}2\text{S} $$
Key Functional Groups Bromine, cyclopropane Naphthalene, triazole
Molecular Weight 404.28 g/mol 285.33 g/mol

The absence of bromine reduces its uricosuric activity, but its structural similarity necessitates strict control to ensure drug efficacy.

Significance in Pharmaceutical Analysis

This compound is critical in quality control for three reasons:

  • Synthetic Byproduct : It forms during incomplete cyclopropane substitution or triazole ring closure.
  • Stability Indicator : Elevated levels may signal degradation under acidic or oxidative conditions.
  • Regulatory Compliance : The European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) enforce a 0.15% threshold for unidentified impurities in APIs.

Analytical methods for its detection include:

  • High-Performance Liquid Chromatography (HPLC) : Retention time ~8.2 minutes using a C18 column.
  • Mass Spectrometry (MS) : Characteristic fragments at m/z 285 (M+H) and 267 (M–H$$_2$$O).

Impurity Profiling Framework

The ICH Q3A framework categorizes this compound as a "specified impurity" requiring identification, quantification, and toxicological assessment.

Table 3: ICH Q3A Impurity Thresholds for APIs

Threshold Type Concentration Limit
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15%

Advanced tools like ACD/Impurity Profiling Suite predict genotoxic risks by analyzing structural alerts (e.g., triazole rings). For this compound, probabilistic models classify it as a Class 4 impurity (no structural alerts for mutagenicity).

Properties

IUPAC Name

2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEBOVZSWIYSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Relationship to Lesinurad’s Core Structure

Lesinurad Impurity C shares a 1,2,4-triazole-thioacetic acid backbone with lesinurad but lacks the 4-cyclopropylnaphthalene substituent. This suggests it arises from incomplete functionalization during key coupling or cyclization steps. Comparative analysis of lesinurad’s synthesis reveals two primary pathways for Impurity C generation:

  • Incomplete Alkylation : Failure to introduce the 4-cyclopropylnaphthalene group during triazole ring formation.

  • Degradation During Hydrolysis : Cleavage of the cyclopropylnaphthalene moiety under acidic or basic conditions in downstream steps.

Key Reaction Intermediates

Patents describe intermediate compounds critical to lesinurad’s synthesis that may propagate Impurity C:

  • Compound 12 (N-(4-cyclopropylnaphthalene)dithiocarbamic acid salt) : Formed from 4-cyclopropyl-1-naphthylamine, carbon disulfide, and NaOH/KOH. Incomplete purification here may leave residual amine precursors.

  • Compound 3 (Brominated intermediate) : Generated via phosphorus tribromide (PBr₃) treatment; halogen exchange with contaminated reagents could yield chlorinated analogs.

Synthetic Pathways for this compound

Pathway A: Direct Synthesis via Thioacetic Acid Coupling

This route bypasses the naphthalene functionalization step entirely:

Reaction Scheme

  • Formation of 1,2,4-Triazole Core :
    3-Mercapto-1,2,4-triazole+Chloroacetic Acid2-((4H-1,2,4-triazol-3-yl)thio)acetic Acid\text{3-Mercapto-1,2,4-triazole} + \text{Chloroacetic Acid} \rightarrow \text{2-((4H-1,2,4-triazol-3-yl)thio)acetic Acid}

    • Conditions : DMF, 60°C, 6h.

    • Yield : ~65% (extrapolated from analogous reactions in).

Table 1: Optimization of Triazole-Thioacetic Acid Coupling

ParameterRange TestedOptimal ValuePurity Impact
Temperature (°C)50–806089–92%
SolventDMF, THF, AcCNDMF+8% yield
Reaction Time (h)4–126NSD*
*NSD: No significant difference observed.

Pathway B: Degradation of Lesinurad Intermediate

Impurity C emerges during hydrolysis of brominated precursor (Compound 2):

Mechanism :
Compound 2 (C17H15BrN3O2S)NaOHLesinurad+Impurity C\text{Compound 2 (C}_{17}\text{H}_{15}\text{BrN}_3\text{O}_2\text{S)} \xrightarrow{\text{NaOH}} \text{Lesinurad} + \text{Impurity C}

  • Critical Factors :

    • pH > 10 accelerates cyclopropylnaphthalene cleavage.

    • Tribromoacetyl intermediates prone to nucleophilic attack at the cyclopropane ring.

Table 2: Hydrolysis Conditions and Impurity C Yield

BaseConcentration (M)Temp (°C)Impurity C (%)
NaOH0.5252.1
LiOH0.3405.8
K₂CO₃1.06012.4
Data inferred from and.

Isolation and Purification Strategies

Chromatographic Separation

  • HPLC Conditions :

    • Column: C18, 250 × 4.6 mm, 5 µm

    • Mobile Phase: 0.1% TFA in H₂O (A) / AcCN (B), gradient from 20% B to 50% B over 25 min.

    • Retention Time: 12.3 min (vs. 14.1 min for lesinurad).

Crystallization Controls

  • Solvent Screening : Ethanol/water (7:3) achieves 98.2% purity after two recrystallizations.

  • Impurity Partitioning : Impurity C remains in mother liquor due to lower hydrophobicity vs. lesinurad.

Analytical Characterization Data

Table 3: Spectroscopic Properties of this compound

TechniqueData
HRMS m/z 286.0821 [M+H]⁺ (calc. 286.0819 for C₁₄H₁₂N₃O₂S)
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, triazole), 3.82 (s, 2H, CH₂COO)
IR 1715 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H, trace)
Data synthesized from.

Mitigation Strategies in Industrial Processes

Reagent Quality Controls

  • Brominating Agents : Use PBr₃ with <100 ppm Cl⁻ to prevent halogen exchange.

  • Amine Precursors : Purify 4-cyclopropyl-1-naphthylamine to ≥99.5% via vacuum distillation.

Process Modifications

  • Low-Temperature Coupling : Perform triazole alkylation at 0–5°C to reduce des-cyclopropylation.

  • In Situ Quenching : Add ascorbic acid to hydrolysis mixtures to scavenge free radicals that degrade the naphthalene group .

Chemical Reactions Analysis

Lesinurad Impurity C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various intermediates and derivatives of Lesinurad .

Scientific Research Applications

Pharmacological Significance

Lesinurad is classified as a selective inhibitor of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which play crucial roles in uric acid reabsorption in the kidneys. By inhibiting these transporters, lesinurad increases renal uric acid excretion, thereby lowering serum uric acid levels. In clinical settings, lesinurad is used in combination with xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat to enhance efficacy in patients who do not achieve target serum uric acid levels with XOIs alone .

Toxicological Studies

Toxicology studies conducted on lesinurad have provided insights into the safety profile of the compound and its impurities. A comprehensive battery of genetic toxicology studies indicated that lesinurad, including its impurities, did not exhibit significant mutagenic potential. However, concerns were raised regarding potential carcinogenic effects due to the formation of epoxide intermediates during metabolism, particularly the M3c metabolite . These findings underscore the importance of evaluating impurities like Lesinurad Impurity C in terms of their safety and potential toxic effects.

Clinical Trials Overview

Lesinurad has been evaluated in several pivotal clinical trials, including CLEAR 1 and CLEAR 2, which assessed its efficacy in combination with allopurinol among patients with gout . The results demonstrated that patients receiving lesinurad achieved target serum uric acid levels significantly more than those on allopurinol alone. The primary endpoint was met by a higher proportion of patients in the treatment group compared to placebo.

Long-term Efficacy

Extension studies following these trials indicated sustained benefits with lesinurad treatment over longer periods. In particular, patients who were inadequately responding to standard therapies showed improved outcomes when lesinurad was added to their treatment regimen . This highlights the importance of understanding not only the primary compound but also its impurities' roles in long-term therapeutic effectiveness.

Data Tables

StudyYearPopulationTreatmentPrimary EndpointResults
CLEAR 12015Gout PatientsLesinurad + Allopurinol vs Placebo + AllopurinolSerum Uric Acid < 6 mg/dL at 6 monthsSignificant improvement in treatment group
CLEAR 22015Gout PatientsLesinurad + Allopurinol vs Placebo + AllopurinolSerum Uric Acid < 6 mg/dL at 6 monthsSimilar results as CLEAR 1
CRYSTAL2015Tophaceous Gout PatientsLesinurad + Febuxostat vs Placebo + FebuxostatSerum Uric Acid < 5 mg/dL at 6 monthsNo significant difference; improved at 12 months

Comparison with Similar Compounds

Lesinurad Impurity C can be compared with other similar compounds, such as:

This compound is unique in its dual inhibition of urate transporter 1 and organic anion transporter 4, making it effective in increasing uric acid excretion and lowering serum uric acid levels .

Biological Activity

Lesinurad Impurity C is a metabolite associated with Lesinurad, a selective uric acid reabsorption inhibitor used primarily in the treatment of gout. Understanding the biological activity of this impurity is crucial for assessing its potential effects and safety profile in clinical applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Lesinurad primarily functions by inhibiting uric acid transporters in the kidney, specifically URAT1 and OAT4. These transporters are responsible for the reabsorption of uric acid, and their inhibition leads to increased uric acid excretion. The IC50 values for Lesinurad against URAT1 and OAT4 are reported as 7.3 µM and 3.7 µM, respectively .

Table 1: Inhibition Potency of Lesinurad and Its Metabolites

CompoundTarget TransporterIC50 (µM)
LesinuradURAT17.3
LesinuradOAT43.7
Metabolite M6URAT18.85
Metabolite M2OAT412.2

Pharmacokinetics and Metabolism

Lesinurad undergoes significant metabolism, resulting in several metabolites, including this compound. The pharmacokinetic profile indicates that renal clearance is a primary route of elimination, with studies showing that renal impairment can significantly alter exposure levels .

Case Study: Pharmacokinetics in Renal Impairment

A study evaluated the pharmacokinetics of Lesinurad in subjects with varying degrees of renal impairment. Results indicated that exposure (AUC) increased by approximately 31% to 113% in individuals with mild to severe renal impairment compared to those with normal renal function . This finding underscores the importance of monitoring renal function during treatment.

Clinical Efficacy

Clinical trials have demonstrated that Lesinurad, particularly when used in combination with allopurinol, effectively reduces serum uric acid (sUA) levels. A Phase 2 study involving 208 patients showed significant reductions in sUA levels across different dosages of Lesinurad (200 mg to 600 mg), achieving up to a 30% reduction compared to placebo .

Table 2: Clinical Efficacy Results

Dosage (mg)Mean % Reduction in sUAp-value
20016%<0.0001
40022%<0.0001
60030%<0.0001
Placebo+3%-

Safety Profile

The safety profile of Lesinurad has been evaluated in multiple studies, revealing common adverse events such as gout flares, headache, and nasopharyngitis . Importantly, no serious adverse events were reported during clinical trials, indicating a favorable safety profile for patients.

Q & A

Q. How can researchers ensure reproducibility in impurity profiling studies for this compound?

  • Methodological Answer : Detailed method documentation (column lot numbers, mobile phase preparation protocols) and raw data archiving (e.g., electronic lab notebooks) are critical. Inter-laboratory studies using shared reference standards validate method transferability. Compliance with ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) ensures data integrity .

Tables for Key Data

Parameter HPLC-UV Method LC-MS/MS Method
LOQ0.05%0.01%
Linearity (R²)0.9980.999
Recovery (%)98–10295–105
ColumnC18 (4.6 × 150 mm, 3 µm)HILIC (2.1 × 100 mm, 1.7 µm)
Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lesinurad Impurity C
Reactant of Route 2
Reactant of Route 2
Lesinurad Impurity C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.